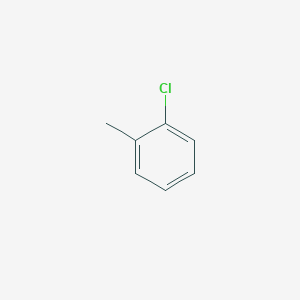

2-Chlorotoluene

説明

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSQPLPBRSHTTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl, Array | |

| Record name | O-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023977 | |

| Record name | 2-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

O-chlorotoluene is a colorless liquid with an aromatic odor. Denser than water and poorly soluble in water. Hence sinks in water. (USCG, 1999), Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | O-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/754 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

318.15 °F at 760 mmHg (NTP, 1992), 158.97 °C, 159.2 °C, 318.2 °F, 320 °F | |

| Record name | O-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/754 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

126 °F (NTP, 1992), 126 °F, 43 °C c.c., 96 °F | |

| Record name | O-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/754 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.009 % at 77 °F (NIOSH, 2023), FREELY SOL IN CHLOROFORM, Miscible with alcohol, acetone, ether, benzene, carbon tetrachloride, and n-heptane; slightly soluble in water., Solubility less than 10% in acetone, benzene, ether, alcohol, Solubility in water = 374 mg/l at 25 °C, Solubility in water, g/100ml at 20 °C: 0.47, (77 °F): 0.009% | |

| Record name | O-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | o-Chlorotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0825 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0826 @ 20 °C/4 °C, Relative density (water = 1): 1.08, 1.08 | |

| Record name | O-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/754 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.4 | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 109.8 °F (NTP, 1992), 3.43 [mmHg], 3.43 mm Hg at 25 °C, determined from experimentally-derived coefficients, Vapor pressure, kPa at 20 °C: 0.35, 4 mmHg at 77 °F, (77 °F): 4 mmHg | |

| Record name | O-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/754 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

A typical analysis for 2-chlorotoluene gives >99% 2-chlorotoluene, <0.1% toluene, <0.9% 4-chlorotoluene, <0.01% 3-chlorotoluene. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid. | |

CAS No. |

95-49-8 | |

| Record name | O-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G7D0YDV9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/754 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene, o-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XS895440.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-31.2 °F (NTP, 1992), -35.59 °C, -35.1 °C, -31.2 °F, -31 °F | |

| Record name | O-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12136 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5291 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-CHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1458 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | O-CHLOROTOLUENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/754 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | o-Chlorotoluene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0135.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotoluene (also known as o-chlorotoluene) is an aromatic organic compound with the chemical formula C₇H₇Cl.[1] It is a colorless liquid with a characteristic aromatic odor.[2][3] This versatile compound serves as a crucial intermediate and solvent in a wide array of industrial applications, including the synthesis of pharmaceuticals, dyes, agrochemicals, and synthetic rubber.[1][2][4] Its utility in organic synthesis stems from its reactivity, allowing for transformations such as oxidation, nitration, and halogenation.[4] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with experimental protocols for their determination and a visualization of a key synthetic pathway.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value |

| CAS Number | 95-49-8[5] |

| Molecular Formula | C₇H₇Cl[5][6] |

| Molecular Weight | 126.58 g/mol [4][6] |

| Appearance | Colorless liquid[2][5][6] |

| Odor | Aromatic[2][6] |

| Density | 1.083 g/cm³ at 25 °C[6][7] |

| Melting Point | -36.5 °C to -35 °C[5][7] |

| Boiling Point | 157-159 °C[6][7] |

| Flash Point | 43 °C (closed cup)[8] |

| Vapor Pressure | 360 Pa at 20 °C[5] |

| Refractive Index (n20/D) | 1.525[6][7] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value |

| Solubility in Water | 47 mg/L at 20 °C[5] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, chloroform, acetone, and carbon tetrachloride.[3][9] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.42[5] |

Chemical Reactivity and Synthesis

This compound undergoes a variety of chemical reactions, making it a valuable intermediate in organic synthesis. The chlorine atom on the aromatic ring and the methyl group can both be sites of reaction.

Key Reactions:

-

Oxidation: The methyl group can be oxidized to a carboxylic acid. For instance, permanganate oxidation of this compound yields o-chlorobenzoic acid.[6][10]

-

Substitution Reactions: It can react with strong oxidizing and reducing agents, amines, nitrides, and alkali metals. A violent reaction occurs with dimethyl sulfoxide.[10]

-

Cross-Coupling Reactions: this compound serves as a precursor in palladium-catalyzed reactions like the Negishi and Buchwald-Hartwig amination reactions, which are instrumental in forming more complex organic molecules.[10]

-

Further Chlorination: Under the influence of a Lewis acid catalyst, this compound can be further chlorinated to produce dichlorotoluene isomers.[11]

Synthesis:

Industrially, this compound is primarily produced through the direct chlorination of toluene in the presence of a catalyst. This process yields a mixture of chlorotoluene isomers, which are then separated by fractional distillation.[5][12]

A common laboratory-scale synthesis involves the Sandmeyer reaction, starting from o-toluidine.[12]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point (Capillary Method)

Objective: To determine the boiling point of this compound using a Thiele tube or a melting point apparatus with a boiling point attachment.

Apparatus:

-

Thiele tube or melting point apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil

Procedure:

-

A small amount of this compound is placed into the fusion tube.[5]

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.[5]

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the bottom of the fusion tube are at the same level.

-

The assembly is placed in a Thiele tube containing liquid paraffin, or into the heating block of a melting point apparatus.[13]

-

The apparatus is heated slowly and uniformly.[5]

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point.[5]

-

The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.

Determination of Melting Point (for solidified sample)

Objective: To determine the melting point of solidified this compound. Since this compound is a liquid at room temperature, this procedure would require prior cooling of the sample until it solidifies.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes

-

Mortar and pestle (if the solid is crystalline)

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

A sample of this compound is cooled in a cooling bath until it solidifies completely.

-

A small amount of the solidified sample is finely powdered using a mortar and pestle.

-

The powdered solid is packed into a capillary tube to a height of about 3 mm.[1]

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature about 10-15°C below the expected melting point, then the heating rate is reduced to about 1-2°C per minute.[14]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[14]

Determination of Density

Objective: To determine the density of this compound.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.[15]

-

The pycnometer is filled with this compound to a calibrated mark.

-

The mass of the pycnometer filled with the liquid is measured.[15]

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility in Water

Objective: To qualitatively and quantitatively determine the solubility of this compound in water.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spectrophotometer (for quantitative analysis)

Procedure (Qualitative):

-

Approximately 1 mL of deionized water is placed in a test tube.

-

A few drops of this compound are added to the test tube.

-

The mixture is vigorously shaken or vortexed for a few minutes.

-

The mixture is allowed to stand and observed for the presence of two distinct layers, indicating low solubility, or a single homogeneous phase, indicating solubility.[16]

Procedure (Quantitative - Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of water in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The mixture is allowed to stand, and the aqueous phase is carefully separated.

-

The concentration of this compound in the aqueous phase is determined using an appropriate analytical technique, such as gas chromatography or UV-Vis spectrophotometry.

Characterization by Spectroscopic Methods

Objective: To characterize the structure of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Analysis: The IR spectrum is recorded. Key characteristic peaks for this compound include C-H stretching from the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and the C-Cl stretching. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl protons. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 7.0-7.6 ppm), and the methyl protons will appear as a singlet in the aliphatic region (around 2.3 ppm).[18]

-

¹³C NMR Analysis: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS):

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph for separation from any impurities.

-

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z 126). An M+2 peak with approximately one-third the intensity of the M⁺ peak will also be observed due to the natural abundance of the ³⁷Cl isotope, which is characteristic of a monochlorinated compound.

Conclusion

This compound is a cornerstone of the chemical industry, with a well-defined set of physical and chemical properties that make it suitable for a multitude of applications. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these properties and the methods for their verification is essential for ensuring the quality, consistency, and success of their work. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this compound in a laboratory and industrial setting.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 8. thinksrs.com [thinksrs.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. quora.com [quora.com]

- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. Measuring Density | Secondaire | Alloprof [alloprof.qc.ca]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. yufengchemicals.com [yufengchemicals.com]

Characterization of 2-Chlorotoluene (CAS Number: 95-49-8): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-Chlorotoluene (CAS No. 95-49-8), a key intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.[1][2][3] This document details the physicochemical properties, spectroscopic data, and safety and handling protocols for this compound. Experimental methodologies for key analytical techniques are also provided to assist in its characterization.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₇Cl | [4] |

| Molecular Weight | 126.58 g/mol | [4][5] |

| Appearance | Colorless liquid | [6][7] |

| Odor | Aromatic | [6][7] |

| Melting Point | -36 °C | [8][9][10][11] |

| Boiling Point | 157-159 °C | [8][9][10][11] |

| Density | 1.083 g/mL at 25 °C | [8][9][10][11] |

| Refractive Index (n20/D) | 1.525 | [8][9][10][11] |

| Vapor Pressure | 10 mmHg at 43 °C | [8][9][10][11] |

| Vapor Density | 4.38 (vs air) | [8][9][10][11] |

| Solubility | Soluble in water | [8][9][10][11] |

Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | ~7.1-7.4 | m | - | Aromatic Protons |

| ¹H | ~2.3 | s | - | Methyl Protons |

| ¹³C | ~135 | s | - | C-Cl |

| ¹³C | ~130 | d | - | Aromatic CH |

| ¹³C | ~128 | d | - | Aromatic CH |

| ¹³C | ~126 | d | - | Aromatic CH |

| ¹³C | ~125 | d | - | Aromatic CH |

| ¹³C | ~20 | q | - | Methyl Carbon |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a representative expectation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1450-1370 | Medium | C-H Bend (Methyl) |

| 850-550 | Strong | C-Cl Stretch |

| m/z | Relative Intensity | Assignment |

| 126/128 | High | Molecular Ion [M]⁺ (showing isotopic pattern for Chlorine) |

| 91 | High | [M-Cl]⁺ Tropylium ion |

| 65 | Medium | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

-

Sample Preparation: Prepare a 100 ppm solution of this compound in a suitable solvent such as dichloromethane or methanol.

-

Instrumentation:

-

Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Electron ionization (EI) mode at 70 eV with a scan range of m/z 40-300.

-

-

Data Analysis: Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference library. Purity is determined by the relative area of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrumentation:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Experiments: Acquire ¹H and ¹³C{¹H} NMR spectra.

-

-

Data Analysis: Process the spectra to identify chemical shifts, multiplicities, and coupling constants. Compare the observed spectra with expected values for the this compound structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the sample between two KBr or NaCl plates to form a thin film.

-

Instrumentation:

-

Spectrometer: An FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands for aromatic C-H, aliphatic C-H, C=C ring, and C-Cl bonds.

Visualizations

The following diagrams illustrate key workflows and relationships in the characterization of this compound.

Caption: Workflow for the characterization of a chemical substance.

Caption: Interrelationship of analytical data for this compound.

Caption: Key safety and handling information for this compound.

Safety and Handling

This compound is a flammable liquid and vapor that is harmful if inhaled and causes skin and eye irritation.[6][7][12] It is also toxic to aquatic life with long-lasting effects.[5][13][14]

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[12][13][14][15] Use explosion-proof electrical, ventilating, and lighting equipment.[5][13][14][15]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[5][12][13][14][15] In case of inadequate ventilation, wear respiratory protection.[5]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[12][13][14][15] No smoking.[12][13][14][15] Ground and bond container and receiving equipment.[13][14][15] Avoid breathing dust, fume, gas, mist, vapors, or spray.[12][13][14][15]

-

Storage: Store in a well-ventilated place.[12][13][14][15] Keep the container tightly closed.[5][12][13][14][15] Keep cool.[13][14][15] Store locked up.[12][13][14][15]

First Aid:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13][14][15]

-

Skin Contact: If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water or shower.[12][13][14][15]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: If swallowed, get medical attention. Do NOT induce vomiting.[12]

Applications

This compound is a versatile chemical intermediate with a range of industrial applications.

-

Chemical Synthesis: It serves as a precursor in the synthesis of other chemicals.[1] It is used to produce o-chlorobenzoic acid through permanganate oxidation.[2][7][16][17] It is also utilized in the preparation of 3-chloro-4-methylcatechol and 4-chloro-3-methylcatechol.[2][7][16][17]

-

Pharmaceuticals and Agrochemicals: It is an important intermediate in the manufacturing of various pharmaceuticals and pesticides.[1][2][3]

-

Dyes and Pigments: this compound is used in the creation of dyes and pigments.[1][2][3]

-

Solvent: Due to its properties, it is employed as a solvent in various chemical processes.[2][3]

References

- 1. Development of a solid-phase microextraction-gas chromatography-tandem mass spectrometry method for the analysis of chlorinated toluenes in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2D NMR [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. Chloromethylmuconolactones as Critical Metabolites in the Degradation of Chloromethylcatechols: Recalcitrance of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of vibrational spectra of chlorotoluene based on density function theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ez.restek.com [ez.restek.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound(95-49-8) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(95-49-8) 13C NMR spectrum [chemicalbook.com]

- 10. Vibrational spectroscopic analysis of this compound and 2-bromotoluene: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN111220714A - Method for detecting chlorobenzene and toluene chloride in textiles, leather and toys - Google Patents [patents.google.com]

- 15. Degradation of this compound by Rhodococcus sp. OCT 10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ez.restek.com [ez.restek.com]

- 17. scite.ai [scite.ai]

A Comprehensive Technical Guide to the Synthesis of 2-Chlorotoluene from o-Toluidine via the Sandmeyer Reaction

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the synthesis of 2-chlorotoluene from o-toluidine. The primary and most established method detailed is the Sandmeyer reaction, a robust and widely used process for the conversion of primary aromatic amines into aryl halides. This document covers the underlying reaction mechanism, presents detailed experimental protocols for each critical stage, summarizes quantitative data in tabular form for clarity, and includes visual diagrams of the reaction pathway and experimental workflow to facilitate understanding. The procedures and data are compiled from established and reliable chemical synthesis literature, offering a practical guide for laboratory-scale preparation.

Introduction

This compound is a significant chemical intermediate used in the synthesis of various pharmaceuticals, pesticides, dyes, and high-boiling point organic solvents.[1] One of the most effective and classic methods for its regioselective synthesis is the Sandmeyer reaction, starting from the readily available precursor, o-toluidine.[2][3]

The overall transformation involves two key stages:

-

Diazotization: The conversion of the primary amino group of o-toluidine into a diazonium salt using nitrous acid at low temperatures (0-5 °C).[4][5]

-

Sandmeyer Reaction: The copper(I) chloride-catalyzed replacement of the diazonium group with a chlorine atom, which proceeds via a radical-nucleophilic aromatic substitution mechanism, releasing nitrogen gas.[6][7]

This method is favored for its high yield and specificity, avoiding the formation of isomeric mixtures that can result from direct chlorination of toluene.[1][3]

Reaction Mechanism and Pathway

The synthesis proceeds in two distinct chemical steps.

Step 1: Diazotization of o-Toluidine The primary amine, o-toluidine, is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8][9] The reaction must be maintained at a low temperature (0–5 °C) to ensure the stability of the resulting o-methylbenzenediazonium chloride salt, as diazonium salts are prone to decomposition at higher temperatures.[10]

Step 2: The Sandmeyer Reaction The cold diazonium salt solution is then introduced to a solution of cuprous chloride (CuCl). The copper(I) catalyst facilitates a single-electron transfer to the diazonium salt.[5] This initiates the decomposition of the diazonium salt, releasing dinitrogen (N₂), a thermodynamically stable leaving group, and forming an aryl radical. This radical then abstracts a chlorine atom from a copper(II) species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[6]

Quantitative Data Summary

The following tables summarize the reagents, conditions, and expected outcomes for the synthesis based on a well-established procedure from Organic Syntheses.[2][11]

Table 1: Reagents for Cuprous Chloride Preparation

| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Other Details |

|---|---|---|---|---|---|

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 | 5.0 | 1250 | - | - |

| Sodium Chloride (NaCl) | 58.44 | 5.6 | 325 | - | - |

| Sodium Bisulfite (NaHSO₃) | 104.06 | ~2.55 | 265 | - | Used for reduction |

| Sodium Hydroxide (NaOH) | 40.00 | ~4.38 | 175 | - | To make sulfite solution alkaline |

| Hydrochloric Acid (conc. 28%) | - | - | 2000 g | 1755 | To dissolve CuCl precipitate |

| Water | 18.02 | - | - | 6000 | As solvent |

Table 2: Reagents and Conditions for Diazotization and Sandmeyer Reaction

| Reagent / Condition | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Details / Purpose |

|---|---|---|---|---|---|

| o-Toluidine | 107.15 | 4.0 | 428 | 427 | Starting material |

| Hydrochloric Acid (conc. 28%) | - | - | 2000 g | 1755 | To form o-toluidine hydrochloride |

| Sodium Nitrite (NaNO₂) | 69.00 | 4.05 | 280 | - | For in situ HNO₂ generation |

| Water (for NaNO₂) | 18.02 | - | - | 800 | To dissolve sodium nitrite |

| Reaction Temperature | - | - | - | - | 0-5 °C for diazotization |

| Reaction Time | - | - | - | - | ~15 min for diazotization; 2.5-3 hrs for decomposition |

| Product Yield | 126.58 | - | 375-400 | - | 74-79% of theoretical |

| Product Boiling Point | - | - | - | - | 155-158 °C (collection range) |

Experimental Protocols

The following protocols are adapted from established procedures.[2][11][12] A thorough risk assessment should be conducted before commencing any experimental work.

Protocol 1: Preparation of Cuprous Chloride (CuCl) Solution

-

In a 12-L flask equipped with a mechanical stirrer, dissolve 1250 g (5 moles) of crystallized copper(II) sulfate and 325 g (5.6 moles) of sodium chloride in 4 L of hot water.

-

In a separate beaker, prepare an alkaline sodium sulfite solution by dissolving 265 g of sodium bisulfite and 175 g of sodium hydroxide in 2 L of water.

-

While stirring the copper sulfate solution, add the alkaline sodium sulfite solution over a period of 5-10 minutes. The Cu²⁺ will be reduced to Cu⁺, precipitating as cuprous chloride.

-

Allow the mixture to cool to room temperature and then wash the white CuCl precipitate by decantation.

-

Dissolve the crude, moist cuprous chloride powder in 2 kg (1755 mL) of concentrated hydrochloric acid. This solution is used directly in the next stage.

Protocol 2: Diazotization of o-Toluidine

-

In a 10-L stone jar fitted with a mechanical stirrer, place 2 kg (1755 mL) of concentrated hydrochloric acid and 428 g (4 moles) of o-toluidine.

-

Cool the mixture to 0 °C by adding cracked ice. o-Toluidine hydrochloride will separate as a fine precipitate.[11]

-

Start the stirrer and, while maintaining the temperature between 0-5 °C, slowly add a solution of 280 g (4.05 moles) of sodium nitrite in 800 mL of water. The addition should take approximately 15 minutes.

-

Continuously add cracked ice as needed to keep the temperature within the 0-5 °C range.

-

After the addition is complete, check for a slight excess of nitrous acid using starch-iodide paper (an immediate blue-black color indicates excess).[10] The resulting cold solution contains o-methylbenzenediazonium chloride.

Protocol 3: Sandmeyer Reaction and Product Isolation

-

While the diazotization is being performed, cool the cuprous chloride solution from Protocol 1 to 0 °C.

-

Rapidly pour the cold diazonium salt solution into the well-stirred, cold cuprous chloride solution. A thick addition product will separate.[2]

-

Allow the mixture to warm to room temperature while continuing to stir. After about 2.5 to 3 hours, the decomposition of the addition complex will be evident by the evolution of nitrogen gas and the formation of an oily layer of this compound.[12]

-

To complete the decomposition, gently heat the mixture on a steam bath to about 60 °C.

-

Set up the apparatus for steam distillation. Steam distill the mixture until oily droplets are no longer present in the distillate (approx. 3.5-4 L of distillate will be collected).[12]

-

Separate the organic layer (this compound) from the aqueous layer in the distillate using a separatory funnel.

-

Wash the crude this compound layer first with an equal volume of cold, concentrated sulfuric acid to remove cresol and azo compound impurities, then with water.[2][12]

-

Dry the organic layer over anhydrous calcium chloride.

-

Distill the dried product, collecting the fraction boiling between 155-158 °C. The yield of pure this compound is typically between 375-400 g (74-79%).[11]

Experimental Workflow Visualization

Safety Considerations

-

Diazonium Salts: Arenediazonium salts can be explosive when isolated and dry. All procedures should be carried out in solution at low temperatures without attempting to isolate the intermediate salt.[7]

-

Reagents: Handle concentrated hydrochloric acid, sulfuric acid, and sodium nitrite with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Perform the reaction in a well-ventilated fume hood.

-

Temperature Control: Strict temperature control during the diazotization step is critical to prevent the decomposition of the diazonium salt, which can lead to the formation of phenolic side products and potentially unsafe pressure buildup.[8]

-

Waste Disposal: Dispose of all chemical waste, including copper-containing solutions, in accordance with institutional and local regulations.

References

- 1. guidechem.com [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sciencemadness Discussion Board - Chlorotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Reaction Mechanisms Involving p-Chlorotoluene Starting from Toluidine Ex.. [askfilo.com]

- 5. orgosolver.com [orgosolver.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Diazotisation [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of o-Chlorotoluene and p-Chlorotoluene - Chempedia - LookChem [lookchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

The Direct Chlorination of Toluene to 2-Chlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The direct chlorination of toluene is a cornerstone of industrial organic synthesis, providing key intermediates for a vast array of pharmaceuticals, agrochemicals, and dyes. The selective synthesis of 2-chlorotoluene, in particular, is of significant interest. This technical guide provides an in-depth exploration of the core mechanisms governing the direct chlorination of toluene, with a focus on achieving selectivity for the ortho-isomer. It details the predominant electrophilic aromatic substitution pathway and the competing radical side-chain chlorination. This document presents a compilation of quantitative data from various catalytic systems, detailed experimental protocols, and visual representations of the reaction mechanisms and workflows to aid researchers in their understanding and application of this important chemical transformation.

Introduction

Toluene, an abundant and relatively inexpensive aromatic hydrocarbon, serves as a versatile starting material in the chemical industry. Its chlorination can yield a mixture of isomers, primarily this compound (ortho-chlorotoluene) and 4-chlorotoluene (para-chlorotoluene), along with minor amounts of 3-chlorotoluene (meta-chlorotoluene) and dichlorinated products.[1][2] The methyl group of toluene is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[3] The precise control of reaction conditions and the choice of catalyst are paramount in steering the selectivity towards the desired this compound isomer, which is a valuable precursor for numerous fine chemicals.[1][4] This guide will elucidate the mechanistic underpinnings of this reaction and provide practical information for its implementation in a laboratory or industrial setting.

Reaction Mechanisms

The direct chlorination of toluene can proceed via two primary mechanistic pathways: electrophilic aromatic substitution on the benzene ring and free radical substitution on the methyl group. The prevailing mechanism is dictated by the reaction conditions.

Electrophilic Aromatic Substitution (Ring Chlorination)

Under Lewis acid catalysis and at lower temperatures, the chlorination of toluene predominantly occurs on the aromatic ring.[5] This reaction is a classic example of electrophilic aromatic substitution and proceeds in three main steps:

-

Generation of the Electrophile: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), polarizes the chlorine molecule, generating a highly electrophilic chloronium ion (Cl⁺) or a complex that acts as a source of Cl⁺.[6][7]

-

Formation of the Sigma Complex (Arenium Ion): The π-electron system of the toluene ring attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6][8][9] The positive charge in this intermediate is delocalized across the ring.

-

Deprotonation and Restoration of Aromaticity: A weak base, such as the [FeCl₄]⁻ anion, removes a proton from the carbon atom bearing the chlorine, restoring the aromaticity of the ring and yielding the chlorotoluene product and regenerating the catalyst.[6]

The methyl group's electron-donating nature stabilizes the sigma complex when the chlorine atom adds to the ortho or para positions, thus directing the substitution to these positions.

Caption: Electrophilic Aromatic Substitution Mechanism for Toluene Chlorination.

Free Radical Substitution (Side-Chain Chlorination)

In the presence of UV light or at high temperatures, and in the absence of a Lewis acid catalyst, the chlorination of toluene occurs on the methyl group via a free-radical chain mechanism.[5] This pathway leads to the formation of benzyl chloride, benzal dichloride, and benzotrichloride.

-

Initiation: UV light initiates the homolytic cleavage of a chlorine molecule into two chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene to form a benzyl radical and hydrogen chloride (HCl). The benzyl radical then reacts with another chlorine molecule to produce benzyl chloride and a new chlorine radical, which continues the chain reaction.

-

Termination: The reaction terminates when two radicals combine.

Caption: Free Radical Side-Chain Chlorination of Toluene.

Quantitative Data on Catalytic Systems

The selectivity of the direct chlorination of toluene towards this compound is highly dependent on the catalyst and reaction conditions. Below is a summary of quantitative data from various catalytic systems.

| Catalyst | Temperature (°C) | Toluene Conversion (%) | This compound Selectivity (%) | 4-Chlorotoluene Selectivity (%) | Other Products (%) | Reference |

| [BMIM]Cl-2ZnCl₂ (Ionic Liquid) | 80 | 99.7 | 65.4 | 26.0 | 8.6 (4.0 m-chlorotoluene, 0.4 benzyl chloride, 4.2 dichlorotoluenes) | [1][2] |

| Tungsten Hexachloride | Not specified | 98.5 (monochlorotoluene) | 75.0 | 25.0 | 1.5 (1.0 toluene, 0.5 dichlorotoluene) | [10] |

| Stannic Chloride | Not specified | 97.9 (monochlorotoluene) | 76.5 | 23.5 | Not specified | [10] |

| Thallous Chloride | Not specified | 95.0 (monochlorotoluene) | 70.0 | 30.0 | Not specified | [10] |

| Iron Powder | Not specified | Not specified | ~50 | ~50 | Not specified | [4] |

| Nanosized Zeolite K-L | 150 (synthesis temp) | Complete | 20.0 | 76.2 | Not specified | [4] |

Experimental Protocols

General Laboratory Procedure for Direct Chlorination using an Ionic Liquid Catalyst

This protocol is adapted from a study on the chlorination of toluene using a [BMIM]Cl-2ZnCl₂ ionic liquid catalyst.[1][2][11]

Materials:

-

Toluene (0.5 mol)

-

[BMIM]Cl-2ZnCl₂ ionic liquid catalyst (3 mol% relative to toluene)

-

Chlorine gas

-

Concentrated sulfuric acid (for drying chlorine gas)

-

Nitrogen gas

Equipment:

-

250 mL four-necked flask

-

Mechanical stirrer

-

Condenser

-

Gas inlet tube

-

Thermometer

-

Gas flow meter

Procedure:

-

Catalyst Preparation: The [BMIM]Cl-2ZnCl₂ ionic liquid is prepared under a nitrogen atmosphere by reacting 1-methylimidazole with chlorobutane to form [BMIM]Cl, followed by reaction with ZnCl₂.[11]

-

Reaction Setup: To the four-necked flask, add toluene (0.5 mol) and the [BMIM]Cl-2ZnCl₂ ionic liquid catalyst (0.015 mol).

-

Reaction Conditions: The mixture is stirred to ensure uniform dispersion. The temperature of the reaction mixture is raised to and maintained at 80°C.

-

Chlorine Gas Introduction: Dry chlorine gas (passed through concentrated sulfuric acid) is introduced into the system through the gas inlet tube at a flow rate of 25 mL/min.[2]

-